![molecular formula C11H12O3 B3147464 Ethyl trans-2-hydroxycinnamate CAS No. 6236-62-0](/img/structure/B3147464.png)
Ethyl trans-2-hydroxycinnamate
Overview
Description
Ethyl trans-2-hydroxycinnamate is an o-hydroxy cinnamate ester derivative . Its chemical formula is C11H12O3 , and its molecular weight is approximately 192.21 g/mol . This compound is of interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of ethyl trans-2-hydroxycinnamate involves the reaction between trans-cinnamic acid and ethyl alcohol (ethanol) . The esterification process results in the formation of this compound .
Molecular Structure Analysis
The molecular structure of ethyl trans-2-hydroxycinnamate consists of a cinnamic acid moiety with an ethyl group attached to the hydroxyl group. The trans configuration indicates that the hydroxyl and ethyl groups are on opposite sides of the double bond .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photoisomerization and Sunscreen Agent
Ethyl ferulate, a variant of ethyl trans-2-hydroxycinnamate, is used as a sunscreening agent in commercial products. Its effectiveness is linked to its ability to undergo efficient non-radiative decay, returning to the electronic ground state through trans-cis isomerization. This property is essential for understanding its role in sunscreen blends (Horbury et al., 2017).
Synthesis in Educational Context
The synthesis and characterization of ethyl trans-4-methoxycinnamate, a sunscreen analog, are used as an educational tool for organic chemistry students. This process highlights various synthetic topics like carbonyl condensation and esterification, demonstrating the compound's ability to absorb ultraviolet light (Stabile & Dicks, 2004).
Role in Medicinal Chemistry
Ethyl trans-p-methoxycinnamate has been transformed into a chiral intermediate for the preparation of Diltiazem, a medication used for heart-related conditions. This showcases its utility in developing pharmaceutical compounds (Jiang Ru, 2008).
Anticancer and Anti-Inflammatory Potential
Ethyl 3,4,5-trihydroxycinnamate exhibits antiproliferative activity towards human adenocarcinoma cells. Its conformational analysis has provided insights into its stability and potential as an anticancer agent. Additionally, hydroxycinnamic derivatives have shown properties of cytotoxicity against cancer cells and COX-2 inhibition, suggesting their potential as anti-inflammatory/chemopreventive agents (Sousa et al., 2006); (Marques et al., 2006).
Antioxidant Activities
Hydroxycinnamates, including derivatives of ethyl trans-2-hydroxycinnamate, are known for their in vitro and in vivo antioxidant activities. They demonstrate effectiveness in scavenging various radicals and acting as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010).
Photostability and Sunscreen Efficacy
The photostability of ethyl trans-2-hydroxycinnamate, particularly in the context of sunscreen formulations, has been a subject of study. Encapsulation into nanoparticles like PLGA has been found to improve its photostability, indicating its importance in sunscreen efficacy (Perugini et al., 2002).
properties
IUPAC Name |
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYHEKXHQYMRN-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-hydroxycinnamate | |
CAS RN |
17041-46-2 | |
Record name | Ethyl coumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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